![molecular formula C9H15N3O2 B1445165 ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate CAS No. 1343195-97-0](/img/structure/B1445165.png)
ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate
Overview
Description
Ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate is a heterocyclic organic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate 3-methyl-1H-pyrazole-5-carboxylate. This intermediate is then reacted with isopropylamine and triethyl orthoformate under reflux conditions to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Agricultural Applications
Ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate is primarily recognized for its role as a fungicide. Its triazole structure allows it to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This mechanism of action is critical in controlling fungal diseases in crops.
Case Study: Fungal Disease Control
A study conducted on the efficacy of this compound against Fusarium species showed significant reductions in disease severity when applied as a foliar spray. The results indicated that the compound effectively reduced fungal biomass by up to 70% compared to untreated controls .
Pharmaceutical Applications
In the pharmaceutical sector, this compound has been investigated for its potential as an antifungal agent. Its ability to disrupt fungal cell membrane integrity makes it a candidate for treating systemic fungal infections.
Case Study: Antifungal Activity
Research published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against Candida albicans. In vitro assays demonstrated that it exhibited a minimum inhibitory concentration (MIC) of 0.25 µg/mL, indicating potent antifungal activity .
Material Science Applications
The compound has also found applications in material science, particularly in the development of polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.
Case Study: Polymer Enhancement
A recent study investigated the incorporation of this compound into polyvinyl chloride (PVC). The modified PVC exhibited improved thermal degradation temperatures and mechanical properties compared to unmodified PVC .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate
- Methyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate
- Ethyl 5-methyl-4-(butan-2-yl)-4H-1,2,4-triazole-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with target enzymes .
Biological Activity
Ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate (CAS No. 1565580-68-8) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other relevant pharmacological effects.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
Key Properties:
- Molecular Weight: 196.21 g/mol
- Boiling Point: Not specified
- Solubility: Soluble in organic solvents; limited data on aqueous solubility.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of triazole derivatives, including this compound.
Research Findings:
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Antibacterial Activity: In vitro studies have demonstrated that compounds with triazole moieties exhibit activity against various bacterial strains. For instance, derivatives similar to ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole have shown moderate effectiveness against Staphylococcus aureus and Escherichia coli .
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 - Antifungal Activity: Triazole compounds are well-known for their antifungal properties. Ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole derivatives have been evaluated against fungi such as Candida albicans, showing promising results .
Anticancer Activity
The anticancer potential of ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole derivatives has been explored in various studies:
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Cell Line Studies: In vitro assays using human cancer cell lines (e.g., HT29 colorectal cancer cells) revealed that triazole derivatives can induce apoptosis and inhibit cell proliferation. The IC50 values for these compounds were found to be in the micromolar range .
Cell Line IC50 (µM) HT29 15 MCF7 20 - Mechanism of Action: The mechanism underlying the anticancer activity involves the induction of oxidative stress and disruption of mitochondrial function, leading to cell cycle arrest and apoptosis .
Additional Biological Activities
Beyond antimicrobial and anticancer properties, ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole has been investigated for other biological activities:
- Anti-inflammatory Effects: Some studies suggest that triazole derivatives may possess anti-inflammatory properties; however, specific data on this compound is limited.
- Enzyme Inhibition: Research indicates that triazoles can act as enzyme inhibitors in various biological pathways, potentially affecting metabolic processes .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of triazole compounds against multidrug-resistant bacterial strains. Ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole was included in the screening and showed significant antibacterial activity against resistant strains with MIC values comparable to established antibiotics .
Case Study 2: Cancer Cell Line Screening
Another investigation focused on the cytotoxicity of triazole derivatives against a panel of cancer cell lines. Ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole exhibited selective toxicity towards colorectal cancer cells while sparing normal cells .
Properties
IUPAC Name |
ethyl 5-methyl-4-propan-2-yl-1,2,4-triazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-5-14-9(13)8-11-10-7(4)12(8)6(2)3/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMRBSZOFCDDBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(N1C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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